An In-depth Technical Guide to C.I. Reactive Brown 18
An In-depth Technical Guide to C.I. Reactive Brown 18
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of C.I. Reactive Brown 18 (CAS No. 12225-73-9). The information is compiled from publicly available scientific literature, safety data sheets, and technical bulletins.
Chemical Identity and Structure
C.I. Reactive Brown 18 is a synthetic organic dye belonging to the reactive dye class. These dyes are distinguished by their ability to form covalent bonds with the substrate, typically cellulosic fibers, resulting in excellent wash fastness.
Structural Class: Chemically, Reactive Brown 18 is classified as a double azo, metal complex dye.[1][2] Its molecular architecture incorporates two azo groups (–N=N–) which act as the primary chromophore responsible for its color. These azo groups are conjugated with aromatic systems. The structure is further stabilized by coordination with a metal atom, typically copper or chromium, which forms a planar complex essential for its chromogenic properties.[1] This configuration leads to intense light absorption in the visible spectrum, producing a characteristic red-light brown hue.[1]
Reactive Group: Reactive Brown 18 is a member of the vinyl sulfone (VS) class of reactive dyes.[2] The reactive moiety is typically a sulfatoethylsulfone (SES) group, which, under alkaline conditions, converts to the more reactive vinyl sulfone that forms a stable ether linkage with the hydroxyl groups of cellulose fibers. Some sources also indicate the potential for a monochlorotriazine (MCT) reactive group.[1]
Note on Specific Structure: The precise, proprietary chemical structure of C.I. Reactive Brown 18 is not consistently disclosed in public literature. An incorrect molecular formula of C6H8N2O3 and a corresponding molecular weight of approximately 156.14 g/mol have been reported, but this is inconsistent with the complex nature of a double azo, metal-complex dye and should be disregarded.[1]
Physicochemical and Technical Properties
Reactive Brown 18 is typically supplied as a brown powder with good solubility in water, a crucial property for its application in aqueous dyeing processes.[1] A summary of its key properties is presented in the tables below.
Table 1: General Properties and Identification
| Property | Description |
| C.I. Name | Reactive Brown 18 |
| CAS Number | 12225-73-9 |
| Chemical Class | Double Azo, Metal Complex |
| Reactive Group | Vinyl Sulfone (Sulfatoethylsulfone) |
| Appearance | Brown / Red-light brown powder |
| Odor | Slight |
| Solubility | Good solubility in water |
| pH (in solution) | 6.5 - 9.0 |
Source:[3]
Table 2: Fastness Properties on Cotton
| Fastness Test | Rating (ISO Standards) |
| Light Fastness | 5 - 6 |
| Washing (Soaping) | 4 - 5 |
| Perspiration (Acid) | 4 |
| Oxygen Bleaching | 3 - 4 |
Experimental Protocols
Generalized Synthesis Protocol
The industrial synthesis of Reactive Brown 18 follows a multi-step process rooted in established azo dye chemistry. While the exact reactants are proprietary, the general pathway involves diazotization and coupling reactions.
Methodology:
-
Diazotization of First Aromatic Amine: A primary aromatic amine (the diazo component) is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form the first diazonium salt.
-
First Coupling Reaction: The resulting diazonium salt solution is added to a solution of a coupling component (an electron-rich species such as a phenol or another aromatic amine) under controlled pH and temperature to form a monoazo compound.
-
Diazotization of Second Aromatic Amine: A second, different primary aromatic amine is diazotized under similar conditions as step 1 to produce a second diazonium salt.
-
Second Coupling Reaction: The monoazo compound from step 2 is then reacted with the second diazonium salt. The monoazo compound acts as the coupling component in this step to form the final double azo dye structure.
-
Metal Complexation: The double azo dye is treated with a salt of a suitable metal (e.g., copper sulfate) to form the final metal complex.
-
Purification: The synthesized dye is purified through processes such as filtration, washing to remove residual salts and starting materials, and drying.
Disclaimer: This is a generalized protocol. Specific reactants, stoichiometry, and reaction conditions (pH, temperature, reaction time) are optimized for industrial production and are not publicly available.
Protocol for Exhaust Dyeing of Cotton Fabric
Reactive Brown 18 is a "hot brand" reactive dye, requiring higher temperatures for efficient fixation. The following is a typical laboratory-scale exhaust dyeing protocol for cotton.
Materials & Reagents:
-
Scoured and bleached cotton fabric
-
C.I. Reactive Brown 18 dye powder
-
Glauber's salt (anhydrous sodium sulfate)
-
Soda ash (sodium carbonate)
-
Acetic acid
-
Non-ionic soaping agent
-
Laboratory dyeing apparatus (e.g., beaker dyeing machine)
Methodology:
-
Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 20:1. Set the initial temperature to 50°C.[5]
-
Dye Dissolution: Separately, create a paste of the required amount of Reactive Brown 18 dye (e.g., 2% on weight of fabric) with a small amount of cold water. Add hot water (80-85°C) to fully dissolve the dye.
-
Initial Dyeing: Add the dissolved dye to the dyebath. Introduce the cotton fabric. Run for 15 minutes to allow for even dye distribution.[5]
-
Electrolyte Addition: Over a period of 15-20 minutes, add a pre-dissolved solution of Glauber's salt (e.g., 60-80 g/L) to the dyebath in two portions. This promotes the exhaustion of the dye onto the fiber.
-
Temperature Increase: Gradually raise the temperature of the dyebath to 80-85°C.[5]
-
Fixation: After reaching the target temperature, add a pre-dissolved solution of soda ash (e.g., 20 g/L) to the dyebath to raise the pH to approximately 10.5-11.0. This initiates the covalent bonding between the dye and the cellulose. Continue the dyeing process at this temperature for 30-60 minutes, depending on the desired shade depth.[5]
-
Draining and Rinsing: Drain the dyebath. Rinse the dyed fabric thoroughly with cold water.
-
Neutralization: Treat the fabric with a dilute solution of acetic acid (1 g/L) to neutralize residual alkali.
-
Soaping (Wash-off): Wash the fabric with a solution of a non-ionic soaping agent (e.g., 2 g/L) at or near boiling for 10-15 minutes to remove any unfixed, hydrolyzed dye. This step is critical for achieving good wash fastness.
-
Final Rinsing and Drying: Rinse the fabric with hot water, then cold water, and finally dry.
Protocol for Photocatalytic Degradation Study
Reactive Brown 18 is a model compound for studying the environmental remediation of textile effluents. Advanced Oxidation Processes (AOPs), such as heterogeneous photocatalysis with titanium dioxide (TiO₂), are effective for its degradation.
Materials & Reagents:
-
C.I. Reactive Brown 18
-
Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25)
-
Photoreactor with a UV light source
-
Magnetic stirrer
-
pH meter and buffer solutions
-
UV-Vis Spectrophotometer
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of Reactive Brown 18 (e.g., 100 mg/L) in deionized water.
-
Reactor Setup: In the photoreactor, add a specific volume of the dye solution and a measured dose of the TiO₂ catalyst (e.g., 1 g/L).
-
Adsorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow the dye to reach adsorption-desorption equilibrium on the surface of the TiO₂ particles.
-
Photocatalysis Initiation: Turn on the UV lamp to initiate the photocatalytic reaction.
-
Sampling: At regular time intervals, withdraw aliquots of the suspension.
-
Sample Preparation: Immediately centrifuge or filter the samples (using a 0.45 µm syringe filter) to remove the TiO₂ particles.
-
Analysis: Measure the absorbance of the supernatant at the wavelength of maximum absorption (λmax) for Reactive Brown 18 using a UV-Vis spectrophotometer. The decrease in absorbance is proportional to the degradation of the dye.
-
Data Analysis: Calculate the degradation efficiency at each time point. The kinetics of the degradation can often be modeled using pseudo-first-order kinetics.
Visualized Workflows and Pathways
Generalized Synthesis Pathway
Caption: Generalized synthesis pathway for a double azo, metal-complex dye.
Experimental Workflow for Exhaust Dyeing
Caption: Experimental workflow for exhaust dyeing of cotton with Reactive Brown 18.
